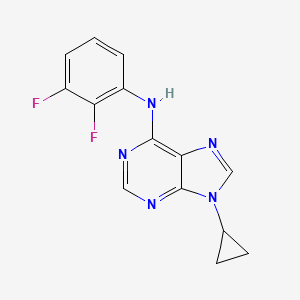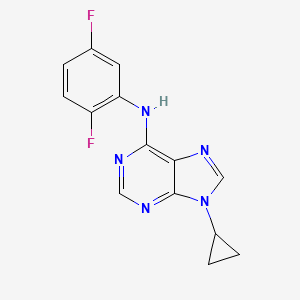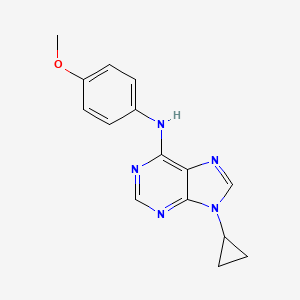
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine, commonly known as 9-CP-DMP-P6A, is an important compound in the field of medicinal chemistry and pharmacology. 9-CP-DMP-P6A is a purine derivative that has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
9-CP-DMP-P6A has been studied for its potential applications in drug discovery and development. It has been used in a variety of scientific research applications, including the synthesis of other purine derivatives, the design of novel anti-inflammatory agents, and the development of new antimalarial drugs. It has also been used to study the structure-activity relationships of purines and their derivatives. In addition, 9-CP-DMP-P6A has been used as a model compound in the study of the structure-activity relationships of purines and their derivatives.
作用机制
The mechanism of action of 9-CP-DMP-P6A is not well understood. However, it is believed to act as an agonist of the purinergic receptor. It is thought to bind to the receptor, activating the signal transduction pathway and leading to the release of various intracellular messengers. These messengers then activate downstream effectors, leading to the desired physiological response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-CP-DMP-P6A are not well understood. However, it is believed to have anti-inflammatory, antimalarial, and analgesic effects. It is also thought to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases. In addition, 9-CP-DMP-P6A has been shown to have anti-tumor effects in some studies.
实验室实验的优点和局限性
The advantages of using 9-CP-DMP-P6A in laboratory experiments include its availability, low cost, and stability. It is also relatively easy to synthesize and purify, making it a useful compound for research. However, there are also some limitations to using 9-CP-DMP-P6A in laboratory experiments. For example, it is not water soluble, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to predict the effects of the compound on a given system.
未来方向
There are several potential future directions for the use of 9-CP-DMP-P6A. These include further research into its mechanism of action, the development of novel therapeutic agents based on it, and the exploration of its potential applications in drug discovery and development. Additionally, further research into its potential anti-tumor effects could be beneficial, as well as research into its potential immunomodulatory effects. Finally, further research into its potential use as an analgesic could be beneficial, as well as research into its potential use as an antimalarial agent.
合成方法
The synthesis of 9-CP-DMP-P6A involves the condensation of 3,5-dimethylphenyl isocyanide with 9-cyclopropyl-9H-purin-6-amine. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is carried out at room temperature for approximately 24 hours to complete the reaction. The product is then purified by column chromatography and recrystallized from methanol to obtain pure 9-CP-DMP-P6A.
属性
IUPAC Name |
9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMHBNFSBMKZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-cyclopropyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-9H-purine](/img/structure/B6443236.png)
![N-[(4-chlorophenyl)methyl]-9-cyclopropyl-9H-purin-6-amine](/img/structure/B6443243.png)
![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)
![4-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443254.png)
![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)
![2-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6443275.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)


![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)